molecular formula C12H12N2O2 B162014 (R)-2-Amino-3-(quinolin-3-yl)propanoic acid CAS No. 135213-89-7

(R)-2-Amino-3-(quinolin-3-yl)propanoic acid

Cat. No. B162014
M. Wt: 216.24 g/mol
InChI Key: KWWSORXERGAEGJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-3-(quinolin-3-yl)propanoic acid, also known as R-Quinpirole, is a chemical compound that belongs to the family of dopamine agonists. It is widely used in scientific research to study the effects of dopamine on the brain and its related disorders.

Mechanism Of Action

(R)-2-Amino-3-(quinolin-3-yl)propanoic acid is a selective agonist of dopamine D2 and D3 receptors. It binds to these receptors and activates them, leading to an increase in dopamine signaling. This increase in dopamine signaling has been shown to affect behavior, cognition, and physiology.

Biochemical And Physiological Effects

(R)-2-Amino-3-(quinolin-3-yl)propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity, induce stereotypic behaviors, and alter reward processing. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid has also been shown to affect cognitive processes such as working memory and attention. In addition, (R)-2-Amino-3-(quinolin-3-yl)propanoic acid has been shown to affect physiological processes such as blood pressure, heart rate, and body temperature.

Advantages And Limitations For Lab Experiments

(R)-2-Amino-3-(quinolin-3-yl)propanoic acid has several advantages for lab experiments. It is a highly selective agonist of dopamine D2 and D3 receptors, which allows for precise activation of these receptors. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid is also relatively stable and easy to handle, making it a convenient tool for research. However, (R)-2-Amino-3-(quinolin-3-yl)propanoic acid has some limitations. It has a short half-life, which means that its effects are relatively short-lived. In addition, (R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be toxic at high doses, which limits its use in some experiments.

Future Directions

There are several future directions for research involving (R)-2-Amino-3-(quinolin-3-yl)propanoic acid. One area of research is the role of dopamine in addiction. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be used to study the effects of dopamine on reward processing and the development of addiction. Another area of research is the role of dopamine in Parkinson's disease. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be used to study the effects of dopamine agonists on motor symptoms and cognitive impairment in Parkinson's disease. Finally, (R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be used to study the role of dopamine in schizophrenia. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be used to study the effects of dopamine agonists on cognitive impairment and positive symptoms in schizophrenia.
Conclusion:
In conclusion, (R)-2-Amino-3-(quinolin-3-yl)propanoic acid is a chemical compound that is widely used in scientific research to study the effects of dopamine on the brain and its related disorders. It is a selective agonist of dopamine D2 and D3 receptors and has a wide range of biochemical and physiological effects. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for research involving (R)-2-Amino-3-(quinolin-3-yl)propanoic acid, including the role of dopamine in addiction, Parkinson's disease, and schizophrenia.

Synthesis Methods

(R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be synthesized through a multi-step process starting from quinoline. The first step involves the reaction of quinoline with ethyl bromoacetate to form ethyl 2-quinolylacetate. This intermediate is then converted to (R)-2-Amino-3-(quinolin-3-yl)propanoic acid through a series of reactions involving reduction, hydrolysis, and decarboxylation.

Scientific Research Applications

(R)-2-Amino-3-(quinolin-3-yl)propanoic acid is widely used in scientific research to study the effects of dopamine on the brain and its related disorders. It is used as a tool to activate dopamine receptors and study their effects on behavior, cognition, and physiology. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid is also used to study the role of dopamine in addiction, Parkinson's disease, and schizophrenia.

properties

CAS RN

135213-89-7

Product Name

(R)-2-Amino-3-(quinolin-3-yl)propanoic acid

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(2R)-2-amino-3-quinolin-3-ylpropanoic acid

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8/h1-5,7,10H,6,13H2,(H,15,16)/t10-/m1/s1

InChI Key

KWWSORXERGAEGJ-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)C[C@H](C(=O)O)N

SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N

synonyms

3-Quinolinepropanoicacid,-alpha--amino-,(-alpha-R)-(9CI)

Origin of Product

United States

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